molecular formula C8H6N2O2S2 B13300220 2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13300220
M. Wt: 226.3 g/mol
InChI Key: RFCBNVZIAILMQE-UHFFFAOYSA-N
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Description

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene aldehyde with a cyanoacetamide in the presence of sulfur and a base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiophene and thiazole rings allows for strong interactions with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid.

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-thiazolecarboxylic acid.

Uniqueness

2-Amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2S2/c9-8-10-5(7(11)12)6(14-8)4-1-2-13-3-4/h1-3H,(H2,9,10)(H,11,12)

InChI Key

RFCBNVZIAILMQE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(N=C(S2)N)C(=O)O

Origin of Product

United States

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